molecular formula C7H8ClN3O B14051500 3-Amino-2-chloro-6-methylisonicotinamide

3-Amino-2-chloro-6-methylisonicotinamide

Cat. No.: B14051500
M. Wt: 185.61 g/mol
InChI Key: ZLUIKNIWWBQBLH-UHFFFAOYSA-N
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Description

3-Amino-2-chloro-6-methylisonicotinamide is a chemical compound with the molecular formula C7H8ClN3O. It is a derivative of isonicotinamide, characterized by the presence of amino, chloro, and methyl groups on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-chloro-6-methylisonicotinamide typically involves the chlorination of 6-methylisonicotinamide followed by amination.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-chloro-6-methylisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced products.

    Coupling: Formation of biaryl compounds

Mechanism of Action

The mechanism of action of 3-Amino-2-chloro-6-methylisonicotinamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of the amino and chloro groups allows it to form hydrogen bonds and electrostatic interactions with target proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-chloro-6-methylisonicotinamide is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both amino and chloro groups on the pyridine ring allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

3-amino-2-chloro-6-methylpyridine-4-carboxamide

InChI

InChI=1S/C7H8ClN3O/c1-3-2-4(7(10)12)5(9)6(8)11-3/h2H,9H2,1H3,(H2,10,12)

InChI Key

ZLUIKNIWWBQBLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)N)C(=O)N

Origin of Product

United States

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